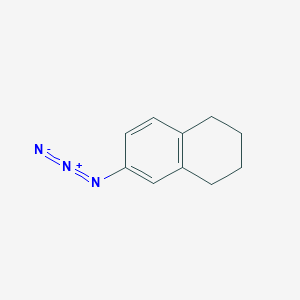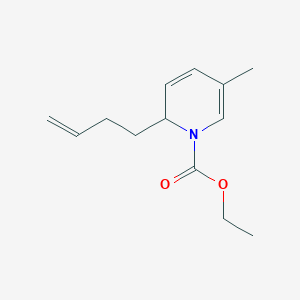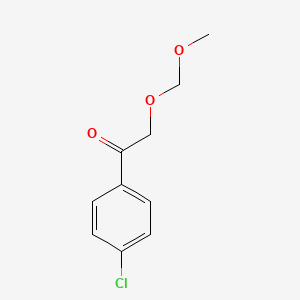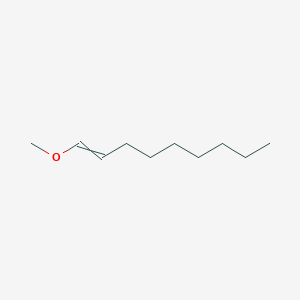
1-Methoxynon-1-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methoxynon-1-ene is an organic compound with the molecular formula C10H20O It is an alkene with a methoxy group attached to the first carbon of the nonene chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Methoxynon-1-ene can be synthesized through several methods. One common approach involves the reaction of non-1-ene with methanol in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions, and the product is purified through distillation .
Industrial Production Methods: In industrial settings, the production of this compound may involve the use of continuous flow reactors to optimize yield and efficiency. The process often includes the use of advanced catalysts and controlled reaction environments to ensure high purity and consistency of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: 1-Methoxynon-1-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or aldehydes.
Reduction: Hydrogenation of this compound can yield 1-methoxynonane.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or osmium tetroxide are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) are employed for hydrogenation reactions.
Substitution: Halogenating agents or strong acids can facilitate substitution reactions.
Major Products Formed:
Oxidation: Epoxides, aldehydes, or carboxylic acids.
Reduction: 1-Methoxynonane.
Substitution: Various substituted nonenes depending on the reagents used
Applications De Recherche Scientifique
1-Methoxynon-1-ene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug synthesis.
Industry: It is utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds
Mécanisme D'action
The mechanism of action of 1-Methoxynon-1-ene involves its interaction with various molecular targets. The methoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. The pathways involved in its reactions often include the formation of intermediates such as carbocations or radicals, depending on the reaction conditions .
Comparaison Avec Des Composés Similaires
1-Methoxynonane: Similar structure but lacks the double bond.
1-Methoxy-2-propanol: Contains a methoxy group but has a different carbon chain length and structure.
Methoxy polyethylene glycol-epoetin beta: A more complex compound with different applications.
Uniqueness: 1-Methoxynon-1-ene is unique due to its specific structure, which combines the reactivity of an alkene with the functional versatility of a methoxy group. This combination allows for a wide range of chemical reactions and applications that are not possible with similar compounds .
Propriétés
Numéro CAS |
120872-41-5 |
|---|---|
Formule moléculaire |
C10H20O |
Poids moléculaire |
156.26 g/mol |
Nom IUPAC |
1-methoxynon-1-ene |
InChI |
InChI=1S/C10H20O/c1-3-4-5-6-7-8-9-10-11-2/h9-10H,3-8H2,1-2H3 |
Clé InChI |
FKDNSIBFBHNHQR-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCC=COC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(Phenylsulfanyl)bicyclo[4.1.0]heptan-2-one](/img/structure/B14302900.png)
![Acetic acid;[3-(trifluoromethyl)phenyl]methanol](/img/structure/B14302901.png)

![[1-(4-Methoxyphenyl)piperidin-4-ylidene]propanedinitrile](/img/structure/B14302918.png)
![1-[2-(Dodecyloxy)-2-oxoethyl]-3-(methylcarbamoyl)pyridin-1-ium chloride](/img/structure/B14302929.png)
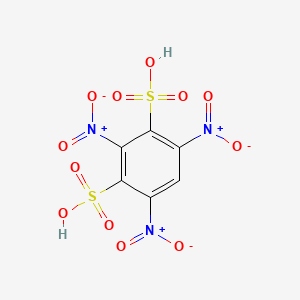
![1,4,13-Trioxa-10-azadispiro[4.1.5.2]tetradecane, 10,14-dimethyl-](/img/structure/B14302931.png)
![2-Methyl-6-[(oxan-2-yl)oxy]hex-3-yn-2-ol](/img/structure/B14302937.png)
![6-Methoxy-9-phenyl-5H-pyrido[2,3-c]azepine](/img/structure/B14302940.png)
